Ethyl 2,3-difluoro-5-methylphenylacetate
Description
Ethyl 2,3-difluoro-5-methylphenylacetate is an ethyl ester derivative featuring a phenyl ring substituted with two fluorine atoms at positions 2 and 3, and a methyl group at position 3. Fluorinated aromatic esters are often valued for their metabolic stability and enhanced binding affinity in bioactive molecules .
Properties
IUPAC Name |
ethyl 2-(2,3-difluoro-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-4-7(2)5-9(12)11(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUZJVZLQNMNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-5-methylphenylacetate typically involves the esterification of 2,3-difluoro-5-methylphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-5-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2,3-difluoro-5-methylphenylacetic acid.
Reduction: 2,3-difluoro-5-methylphenylethanol.
Substitution: 2,3-difluoro-5-methylphenylacetate derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,3-difluoro-5-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-5-methylphenylacetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid, which can then interact with various molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s stability and bioavailability by increasing its resistance to metabolic degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Configuration and Functional Groups
*Calculated based on molecular formulas from evidence.
Key Observations:
- Fluorine vs. Chlorine : Compounds with fluorine (e.g., Ethyl 2,3,4,5-tetrafluorobenzoate) exhibit higher electronegativity and metabolic stability compared to chlorinated analogs (e.g., Ethyl 2,4-dichloro-5-fluorobenzoylacetate). This impacts reactivity in nucleophilic substitution reactions .
- Methyl vs. Trifluoromethyl : The methyl group in the target compound likely increases lipophilicity moderately, whereas trifluoromethyl groups (e.g., in ) provide stronger electron-withdrawing effects and enhanced bioavailability.
Biological Activity
Ethyl 2,3-difluoro-5-methylphenylacetate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a substituted phenyl ring with two fluorine atoms at the 2 and 3 positions and an ethyl acetate functional group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine substituents can enhance binding affinity to enzymes and receptors through:
- Hydrogen bonding : The electronegative fluorine atoms can form hydrogen bonds with active site residues.
- Electrostatic interactions : The polar nature of fluorinated compounds can facilitate interactions with charged amino acids in proteins.
These interactions may modulate enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. For instance, derivatives of this compound have shown promising results in inhibiting cell growth in breast and colon cancer cell lines.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity.
Study 2: Anticancer Activity
In another investigation focused on its anticancer effects, this compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
